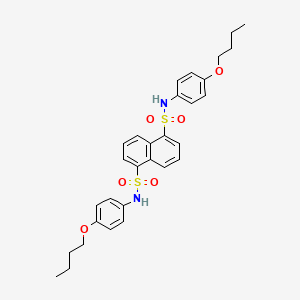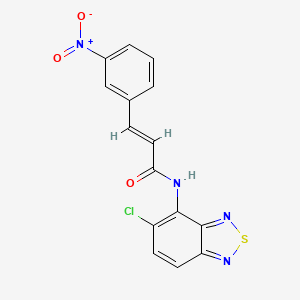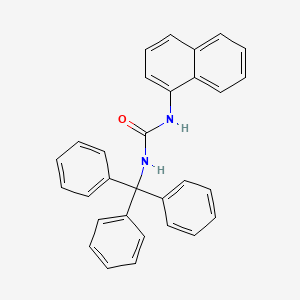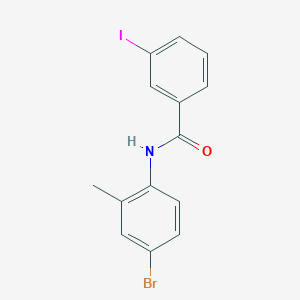
N,N'-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-butoxyphényl)naphtalène-1,5-disulfonamide: is an organic compound with the molecular formula C₃₀H₃₄N₂O₆S₂ and a molecular weight of 582.73 g/mol . This compound is characterized by the presence of two butoxyphenyl groups attached to a naphthalene-1,5-disulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-bis(4-butoxyphényl)naphtalène-1,5-disulfonamide typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 4-butoxyaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N'-bis(4-butoxyphényl)naphtalène-1,5-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the butoxyphenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N'-bis(4-butoxyphényl)naphtalène-1,5-disulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N,N'-bis(4-butoxyphényl)naphtalène-1,5-disulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. The compound may exert its effects through interactions with cellular proteins, enzymes, or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds:
- N,N'-bis(4-methoxyphenyl)naphthalene-1,5-disulfonamide
- N,N'-bis(4-ethoxyphenyl)naphthalene-1,5-disulfonamide
- N,N'-bis(4-propoxyphenyl)naphthalene-1,5-disulfonamide
Comparison: N,N'-bis(4-butoxyphényl)naphtalène-1,5-disulfonamide is unique due to the presence of butoxy groups, which can influence its chemical reactivity and physical properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 4-butoxyaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The butoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N5-BIS(4-METHOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE
- N1,N5-BIS(4-ETHOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE
- N1,N5-BIS(4-PROPOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE
Uniqueness
N1,N5-BIS(4-BUTOXYPHENYL)NAPHTHALENE-1,5-DISULFONAMIDE is unique due to the presence of butoxyphenyl groups, which impart specific chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs with different alkoxy groups.
Propriétés
Formule moléculaire |
C30H34N2O6S2 |
|---|---|
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
1-N,5-N-bis(4-butoxyphenyl)naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C30H34N2O6S2/c1-3-5-21-37-25-17-13-23(14-18-25)31-39(33,34)29-11-7-10-28-27(29)9-8-12-30(28)40(35,36)32-24-15-19-26(20-16-24)38-22-6-4-2/h7-20,31-32H,3-6,21-22H2,1-2H3 |
Clé InChI |
NSWHFVPRLDQCBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC=C(C=C4)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol](/img/structure/B11560256.png)

![5-methyl-2-(4-methylphenyl)-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11560262.png)
![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11560270.png)
![N-({N'-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11560278.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11560284.png)
![2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11560286.png)
![(3E)-N-(2,4-Difluorophenyl)-3-{[(4-hydroxyphenyl)formamido]imino}butanamide](/img/structure/B11560289.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560297.png)

![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560303.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11560304.png)
![3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560305.png)
